Spiro[3.3]heptan-2-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.3]heptan-2-ylhydrazine: is a spirocyclic compound characterized by a unique three-dimensional structure. The spiro[3.3]heptane core is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in certain biological contexts
Preparation Methods
Synthetic Routes and Reaction Conditions:
[2+2] Cycloaddition: One common method involves the [2+2] cycloaddition of dichloroketene with olefins to form the spirocyclic structure. This reaction typically requires low to moderate yields and often necessitates purification through chromatography.
Double Substitution Reactions: Another approach involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, resulting in the formation of the spiro[3.3]heptane core. This method offers higher yields and often does not require chromatography for purification.
Industrial Production Methods: Industrial production methods for spiro[3
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Spiro[3.3]heptan-2-ylhydrazine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[3.3]heptan-2-one derivatives, while reduction could produce various hydrazine derivatives.
Scientific Research Applications
Chemistry: Spiro[3.3]heptan-2-ylhydrazine is used as a building block in organic synthesis, particularly in the development of new spirocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential as a bioisostere of benzene, which can be used to modify the properties of bioactive molecules without significantly altering their biological activity .
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in the design of new pharmaceuticals that require specific three-dimensional arrangements .
Industry: In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of new polymers and liquid crystal materials .
Mechanism of Action
The mechanism by which spiro[3.3]heptan-2-ylhydrazine exerts its effects is not fully understood. it is believed to interact with molecular targets through its unique three-dimensional structure, which allows it to fit into specific binding sites on proteins and other biomolecules . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Another saturated bioisostere of benzene, often used in medicinal chemistry.
Cubane: Known for its high strain energy and unique properties, used in drug design.
Bicyclo[2.2.2]octane: Another bioisostere of benzene, used in the development of new materials.
2-Oxabicyclo[2.2.2]octane: Used in the synthesis of bioactive compounds.
Uniqueness: Spiro[3.3]heptan-2-ylhydrazine is unique due to its non-coplanar exit vectors, which provide a distinct three-dimensional arrangement compared to other bioisosteres . This unique structure allows it to mimic the properties of benzene in ways that other bioisosteres cannot, making it a valuable tool in both medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
spiro[3.3]heptan-2-ylhydrazine |
InChI |
InChI=1S/C7H14N2/c8-9-6-4-7(5-6)2-1-3-7/h6,9H,1-5,8H2 |
InChI Key |
FKVJGILHJRWTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.